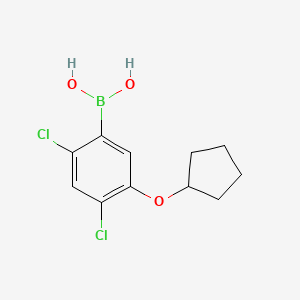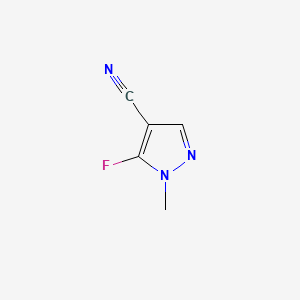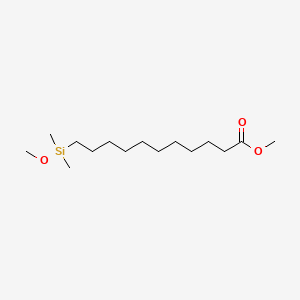
10-(Carbomethoxy)decyldimethylmethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Carbomethoxy)decyldimethylmethoxysilane, also known as methyl 11-(methoxydimethylsilyl)undecanoate, is an organosilicon compound with the molecular formula C15H32O3Si and a molecular weight of 288.5 g/mol . This compound is characterized by its unique structure, which includes a carbomethoxy group, a decyl chain, and a dimethylmethoxysilane moiety.
Biochemical Analysis
Biochemical Properties
10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxysilane group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted esters or silanes.
Scientific Research Applications
10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Mechanism of Action
The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Methyltrimethoxysilane: Similar in structure but with three methoxy groups instead of one.
Octyltriethoxysilane: Contains an octyl chain and three ethoxy groups.
Phenyltrimethoxysilane: Features a phenyl group and three methoxy groups.
Uniqueness
10-(Carbomethoxy)decyldimethylmethoxysilane is unique due to its combination of a long alkyl chain and a single methoxysilane group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion .
Properties
IUPAC Name |
methyl 11-[methoxy(dimethyl)silyl]undecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQMOODLXBBSRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
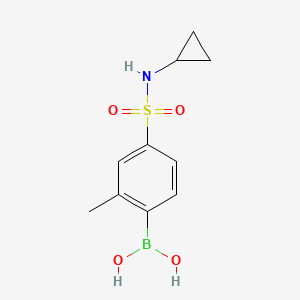
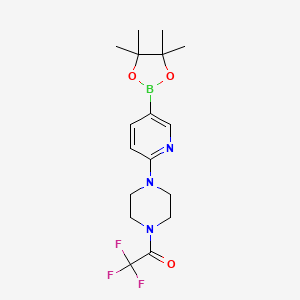
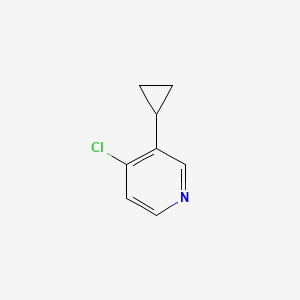
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
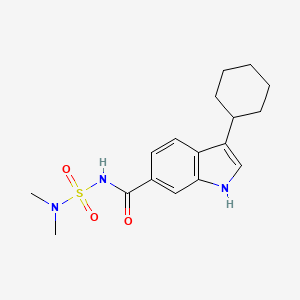
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)
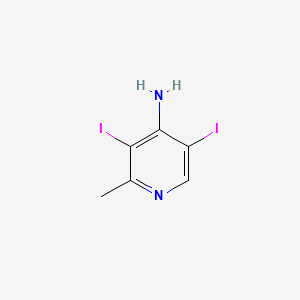
![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
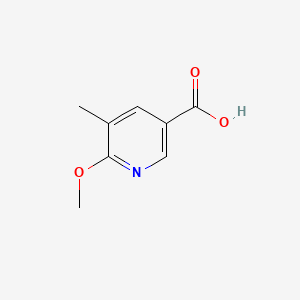
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
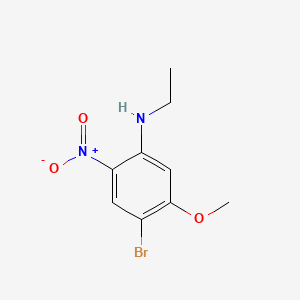
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
